molecular formula C12H16O3 B14020920 4-Ethoxy-3-isopropylbenzoic acid

4-Ethoxy-3-isopropylbenzoic acid

Cat. No.: B14020920
M. Wt: 208.25 g/mol
InChI Key: RGYLLIYUSRFCRD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by an ethoxy group at the fourth position and an isopropyl group at the third position on the benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-isopropylbenzoic acid typically involves the alkylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where an ethoxybenzene derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-3-isopropylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

    4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less hydrophobic.

    3-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Isopropylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness: 4-Ethoxy-3-isopropylbenzoic acid’s unique combination of ethoxy and isopropyl groups provides distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-ethoxy-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

RGYLLIYUSRFCRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(C)C

Origin of Product

United States

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